N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide
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Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .Scientific Research Applications
Furan Derivatives in Biomass Conversion
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), have been identified as versatile reagents produced from plant biomass, offering an alternative feedstock for the chemical industry. These derivatives can be used in the production of polymers, functional materials, fuels, solvents, pharmaceuticals, and chemicals, highlighting the importance of furan compounds in sustainable chemical synthesis and material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Thiophene-Based Compounds in Medicinal Chemistry
Thiophene and its derivatives play a significant role in the development of bioactive molecules in drug design. Research indicates that thiophene-containing compounds are critical in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues, with applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs (Ostrowski, 2022).
Sulfonamide Applications
Sulfonamides have been extensively studied for their therapeutic potential, particularly in the context of carbonic anhydrase inhibitors and their application in various diseases including glaucoma, epilepsy, and cancer. These studies highlight the broad utility of sulfonamides in pharmaceutical development and the search for novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-13(11-3-1-7-18-11,12-4-2-8-19-12)9-14-20(16,17)10-5-6-10/h1-4,7-8,10,14-15H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUHCKSMGPHYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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